4-(Cyclopropylamino)quinazoline-2-thiol
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Overview
Description
4-(Cyclopropylamino)quinazoline-2-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties . The compound this compound has a molecular formula of C11H11N3S and a molecular weight of 217.29 g/mol . It features a quinazoline core with a cyclopropylamino group at the 4-position and a thiol group at the 2-position.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Quinazoline derivatives have been found to interact with their targets in a multifaceted manner, involving specific as well as multiple targets . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its pharmacological effects.
Biochemical Pathways
Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The use of multiple drug combinations, often linked with drug-drug interactions and altered pharmacokinetics, can lead to severe unintended outcomes that may result in the failure of the treatment . Therefore, understanding the pharmacokinetics of this compound is crucial for predicting its bioavailability and potential interactions with other drugs.
Result of Action
Quinazoline derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Cyclopropylamino)quinazoline-2-thiol. For instance, the use of alcohol amines as catalysts has been shown to significantly enhance the conversion of CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water . This suggests that the compound’s action could be influenced by the presence of certain catalysts and the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)quinazoline-2-thiol typically involves the functionalization of the quinazoline core. The reaction conditions often include the use of organic solvents such as toluene or dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)quinazoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazolines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinazolines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Cyclopropylamino)quinazoline-2-thiol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2-thiol: Similar structure but lacks the cyclopropylamino group.
4-Aminoquinazoline-2-thiol: Similar structure but has an amino group instead of the cyclopropylamino group.
6-Substituted Quinazoline-2-thiols: Variants with different substituents at the 6-position.
Uniqueness
4-(Cyclopropylamino)quinazoline-2-thiol is unique due to the presence of the cyclopropylamino group, which can enhance its biological activity and specificity compared to other quinazoline derivatives . This structural feature may contribute to its potential as a therapeutic agent with distinct pharmacological properties.
Properties
IUPAC Name |
4-(cyclopropylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11-13-9-4-2-1-3-8(9)10(14-11)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCFCEPTDNAAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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